BRD4 BD1 Binding Affinity: Brd4-IN-7 Versus JQ1 and CPI203 in AlphaScreen Assay
Brd4-IN-7 demonstrates a BRD4 bromodomain binding IC50 of 36.6 nM as measured by AlphaScreen assay using the Perkin Elmer AlphaScreen kit against acetylated histone H4 polypeptide [1]. This places Brd4-IN-7 in a comparable potency range to JQ1 (BRD4 BD1 IC50 = 77 nM, BRD4 BD2 IC50 = 33 nM) and CPI203 (BRD4 IC50 ≈ 37 nM in AlphaScreen) [2][3]. The AlphaScreen platform is a widely accepted industry-standard method for quantifying bromodomain-inhibitor interactions, enabling cross-study comparisons for procurement decisions [1].
| Evidence Dimension | BRD4 bromodomain binding inhibition (IC50) |
|---|---|
| Target Compound Data | 36.6 nM (AlphaScreen) |
| Comparator Or Baseline | JQ1: 77 nM (BD1) / 33 nM (BD2); CPI203: ~37 nM (AlphaScreen) |
| Quantified Difference | Comparable to CPI203; within ~2-fold of JQ1 BD1 potency |
| Conditions | AlphaScreen assay using Perkin Elmer kit, acetylated histone H4 polypeptide as substrate |
Why This Matters
The 36.6 nM AlphaScreen IC50 provides a validated, assay-specific potency benchmark that enables direct comparison with widely used tool compounds like JQ1 and CPI203 when selecting a BRD4 inhibitor for in vitro biochemical studies.
- [1] BindingDB. BDBM570121: Compound ZB-BD-120 (BRD4-IN-7) BRD4 Binding Data. View Source
- [2] Fitzel R, et al. JQ-1 carboxylic acid BRD4 inhibition data. Neoplasia. 2023;41:100902. View Source
- [3] Derenzini E, et al. CPI203 BET bromodomain inhibitor characterization. Cell Rep. 2018;24(8):2155-2166. View Source
